molecular formula C48H83NO18 B3026306 N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 261155-87-7

N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

Cat. No. B3026306
CAS RN: 261155-87-7
M. Wt: 962.2 g/mol
InChI Key: ATWPTPSAHLZMMT-ZFPSYUDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C2 Adamantanyl globotriaosylceramide (AdaGb3) is a bioactive sphingolipid and water-soluble form of globotriaosylceramide that contains an adamantanyl group in place of the fatty acyl chain. It inhibits Vero toxin binding to globotriaosylceramide in an ELISA assay when used at a concentration of 10 μM. AdaGb3 decreases cell surface expression of P-glycoprotein (P-gp) and reduces efflux of rhodamine 123 in MDCK cells. It also increases apical-to-basal transport of vinblastine in human intestinal C2BBe1 cells.

Scientific Research Applications

Synthetic Mucin Fragments

Research on synthetic mucin fragments, such as those involving methyl O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)- (1→3)-β-D-galactopyranoside, provides insights into the synthesis and structural analysis of glycosidic linkages relevant to mucins. Mucins are glycoproteins that play crucial roles in protecting mucosal surfaces and are involved in various biological functions, including cell signaling and immune response. Studies have detailed the synthetic approaches and characterization of such fragments, contributing to our understanding of mucin structures and their biological implications (Abbas et al., 1987).

Glycosylation Techniques

Research on the synthesis of glycosides and oligosaccharides, such as 2-acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine), provides valuable techniques for glycosylation, a fundamental reaction in carbohydrate chemistry. These techniques are critical for constructing complex glycostructures found in nature and have applications in developing therapeutics, understanding biological pathways, and designing biomimetic materials (Abbas et al., 1987).

Carbohydrate Research

The synthesis and study of carbohydrate structures, such as p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, contribute to the field of carbohydrate chemistry, which is essential for developing new materials, understanding biological processes, and designing bioactive compounds. Research in this area provides insights into the synthesis, structure, and function of complex carbohydrates and glycoconjugates, with implications for medical, pharmaceutical, and biotechnological applications (Matta & Barlow, 1977).

properties

IUPAC Name

2-(1-adamantyl)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H83NO18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-31(53)30(49-35(54)22-48-19-27-16-28(20-48)18-29(17-27)21-48)26-62-45-41(60)38(57)43(33(24-51)64-45)67-47-42(61)39(58)44(34(25-52)65-47)66-46-40(59)37(56)36(55)32(23-50)63-46/h14-15,27-34,36-47,50-53,55-61H,2-13,16-26H2,1H3,(H,49,54)/b15-14+/t27?,28?,29?,30-,31+,32+,33+,34+,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47-,48?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWPTPSAHLZMMT-ZFPSYUDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H83NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

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